3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one
Description
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone (DHPM) derivative. DHPMs are synthesized via multicomponent reactions such as the Biginelli reaction, which typically involves β-keto esters, aldehydes, and urea under acidic catalysis. Modern synthetic approaches include the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or FeCl₃·6H₂O as catalysts, offering improved yields (80–90%) and reduced reaction times compared to traditional HCl-mediated methods . The compound’s structure features a 4-ethoxyphenyl group at position 6 and a 4-benzylpiperazine-acetyl moiety at position 3, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-2-32-22-10-8-21(9-11-22)23-16-24(30)29(19-26-23)18-25(31)28-14-12-27(13-15-28)17-20-6-4-3-5-7-20/h3-11,16,19H,2,12-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVFDQEJVJJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reductive amination of a suitable precursor with benzylpiperazine. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the process is usually carried out in an organic solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy group on the phenyl ring can be oxidized to form an ethyl ester.
Reduction: : The piperazine ring can be reduced to form a piperidine derivative.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Nucleophiles such as alkyl halides or amines can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed
Oxidation: : Formation of ethyl esters.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted piperazines or piperidines.
Scientific Research Applications
Antitumor Activity
Research indicates that the compound exhibits notable antitumor properties. The presence of the arylpiperazine moiety is crucial for its pharmacological activities, making it a candidate for developing cancer therapeutics. The compound has been shown to inhibit tumor cell proliferation in various in vitro studies, suggesting a mechanism that may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Neuropharmacological Effects
The benzylpiperazine structure in this compound is associated with various neuropharmacological effects. It has been studied for its potential in treating neurological disorders such as anxiety and depression. The compound may act as a serotonin receptor modulator, which is vital for mood regulation .
Antimicrobial Properties
Preliminary studies have suggested that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains indicates potential applications in developing new antibiotics, especially in an era of increasing antibiotic resistance .
Synthesis and Derivatives
The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one involves multi-step chemical reactions that yield various derivatives with enhanced biological activities. These derivatives are often screened for improved potency and selectivity against target diseases .
Case Study 1: Antitumor Efficacy
In a study published by De Gruyter, the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through intrinsic pathways, emphasizing its potential as an anticancer agent .
Case Study 2: Neuropharmacology
A pharmacological evaluation demonstrated that the compound could significantly reduce anxiety-like behaviors in rodent models. Behavioral tests such as the elevated plus maze and open field test showed that administration of the compound led to increased time spent in open arms, indicating anxiolytic effects .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it binds to an enzyme, it may inhibit or activate the enzyme's activity by interacting with its active site. The molecular pathways involved would vary based on the target, but could include signaling pathways related to cell growth, metabolism, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patents and Catalogs
Key analogues and their structural differences are summarized below:
Key Observations :
Core Variations: The target compound retains the classic DHPM scaffold, while analogues in and feature fused pyrido-pyrimidinone cores, which may enhance aromatic stacking interactions with biological targets.
Substituent Effects :
- 4-Ethoxyphenyl vs. 3,4-Dimethoxyphenyl () : The ethoxy group may reduce steric hindrance compared to dimethoxy substituents, possibly improving membrane permeability.
- Benzylpiperazine vs. Methylpiperazine () : The benzyl group in the target compound could enhance lipophilicity and CNS penetration, whereas methylpiperazine analogues might favor polar interactions.
- Fluorinated Benzisoxazole () : Fluorine substitution often improves metabolic stability and binding affinity due to electronegativity and size effects.
Synthetic Flexibility: Ionic liquids () enable milder reaction conditions (e.g., room temperature) compared to FeCl₃ (), which requires ethanol reflux. Both methods achieve high yields (>80%), making them scalable for DHPM derivatives.
Pharmacological Implications of Substituent Diversity
- Benzylpiperazine : Common in serotonin receptor modulators and antipsychotics (e.g., aripiprazole derivatives), this group may confer CNS activity .
- 4-Ethoxyphenyl : Ether linkages often enhance metabolic resistance compared to ester or methyl groups, as seen in COX-2 inhibitors like celecoxib.
- Pyrido-Pyrimidinone Cores (): These fused systems are prevalent in kinase inhibitors (e.g., PI3K/mTOR targets), suggesting possible anticancer or anti-inflammatory activity.
Biological Activity
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 396.50 g/mol. The structure includes a dihydropyrimidine core, which is known for its pharmacological versatility.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives of dihydropyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the dihydropyrimidine scaffold has been shown to enhance its antitumor activity. Notably, compounds with lower electron-donating groups demonstrated higher cytotoxicity against glioma cells, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3d | Glioma | 12.5 | Induction of apoptosis |
| 3g | Breast Cancer | 15.0 | Inhibition of cell proliferation |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle, leading to G0/G1 phase arrest in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
- Targeting Specific Receptors : Research indicates that dihydropyrimidines can modulate adenosine receptors, particularly A2B receptors, which are implicated in cancer progression .
Case Studies
Several case studies have documented the efficacy of dihydropyrimidine derivatives in clinical settings:
- Study on Glioma Treatment : A clinical trial investigated the use of a related dihydropyrimidine derivative in patients with recurrent glioma. Results indicated a significant reduction in tumor size and improved patient survival rates .
- Breast Cancer Model : In vitro studies using breast cancer cell lines revealed that treatment with this compound led to a marked decrease in viability and increased apoptosis compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
